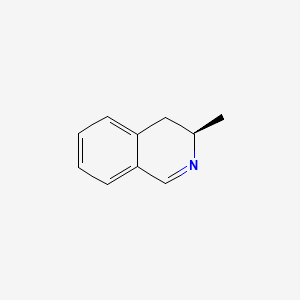

Isoquinoline, 3,4-dihydro-3-methyl-, (3R)-

Beschreibung

BenchChem offers high-quality Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-3-methyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,7-8H,6H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATHXJMZMGXQFU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (R)-3-Methyl-3,4-dihydroisoquinoline

[1]

Part 1: Chemical Identity & Specifications[1][2]

(R)-3-methyl-3,4-dihydroisoquinoline is a cyclic imine featuring a chiral center at the C3 position. It serves as a pivotal intermediate in the asymmetric synthesis of bioactive alkaloids and drug candidates, particularly those requiring the tetrahydroisoquinoline (THIQ) scaffold.

Identification Data

| Parameter | Specification |

| Chemical Name | (R)-3-Methyl-3,4-dihydroisoquinoline |

| CAS Number (R-isomer) | 15547-41-8 |

| CAS Number (Racemate) | 14123-78-5 |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol |

| SMILES | C[C@@H]1Cc2ccccc2C=N1 |

| Structure Type | Cyclic Imine (3,4-Dihydroisoquinoline class) |

| Chirality | R-configuration at C3 |

| Physical State | Pale yellow oil or low-melting solid (hygroscopic) |

Structural Analysis

The molecule consists of a benzene ring fused to a partially saturated pyridine ring. The "3,4-dihydro" nomenclature indicates saturation at the 3 and 4 positions, leaving a double bond between C1 and N2. The methyl group at C3 renders the molecule chiral. Unlike 1-substituted dihydroisoquinolines which are prochiral imines, the 3-substituted variant possesses a fixed stereocenter that is typically established during the synthesis of the acyclic precursor.

Part 2: Synthesis & Production Strategy

The most authoritative and scalable route to (R)-3-methyl-3,4-dihydroisoquinoline is the Bischler-Napieralski Cyclization of (R)-N-formylamphetamine. This pathway ensures the retention of stereochemistry from the commercially available or synthesized chiral amine precursor.

Regulatory & Safety Warning

CRITICAL COMPLIANCE NOTICE: The starting material, (R)-amphetamine (or 1-phenylpropan-2-amine), is a controlled substance in many jurisdictions (e.g., Schedule II in the USA). Researchers must possess appropriate licenses (DEA, Home Office, etc.) before procuring or synthesizing this precursor. All protocols below assume strict adherence to local legal frameworks.

Synthetic Protocol: Bischler-Napieralski Cyclization

Objective: Cyclodehydration of (R)-N-(1-phenylpropan-2-yl)formamide to (R)-3-methyl-3,4-dihydroisoquinoline.

Reagents:

-

(R)-N-(1-phenylpropan-2-yl)formamide (Precursor)

-

Phosphorus Oxychloride (POCl₃) or Phosphorus Pentoxide (P₂O₅)

-

Dichloromethane (Extraction)[2]

Step-by-Step Methodology:

-

Precursor Preparation (Formylation):

-

React (R)-1-phenylpropan-2-amine with ethyl formate or acetic formic anhydride.

-

Mechanism:[3] Nucleophilic attack of the amine on the carbonyl carbon.

-

Validation: Confirm conversion via TLC (disappearance of amine) and ¹H NMR (appearance of formyl proton ~8.0-8.2 ppm).

-

-

Cyclization (The Critical Step):

-

Dissolve the formamide (1.0 equiv) in anhydrous acetonitrile.

-

Add POCl₃ (1.5 - 3.0 equiv) dropwise at 0°C under inert atmosphere (N₂ or Ar).

-

Why: POCl₃ activates the amide oxygen, converting it into a chloroiminium ion (Vilsmeier-Haack type intermediate), which is a potent electrophile.

-

Heat the mixture to reflux (80-85°C) for 2-4 hours.

-

Observation: The solution will darken; evolution of HCl gas occurs (scrubber required).

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully quench by pouring into ice-cold NaOH solution (pH > 10). Caution: Exothermic.[4]

-

Extract with Dichloromethane (DCM) (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is often pure enough for subsequent reduction.

-

If necessary, purify via bulb-to-bulb distillation (Kugelrohr) under high vacuum. Note: Silica gel chromatography can cause hydrolysis of the imine; use neutral alumina if chromatography is required.

-

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic pathway, highlighting the retention of the C3 stereocenter.

Figure 1: Mechanistic flow of the Bischler-Napieralski cyclization. The C3 chiral center (derived from the amine) remains unaffected by the ring-closing events at C1.

Part 3: Applications & Downstream Chemistry

The primary utility of (R)-3-methyl-3,4-dihydroisoquinoline is as a precursor to (R)-3-methyl-1,2,3,4-tetrahydroisoquinoline , a core pharmacophore in drugs targeting the Central Nervous System (CNS).

Reduction to Tetrahydroisoquinoline (THIQ)

The C1=N imine bond can be reduced to the secondary amine. Since C3 is already chiral, the reduction of C1 creates a new stereocenter only if C1 is substituted (which it is not in this case, C1 has a proton). However, the reduction method determines the diastereoselectivity if C1 were substituted. For 3-methyl-3,4-dihydroisoquinoline, reduction yields the secondary amine.

Protocol: Sodium Borohydride Reduction

-

Dissolve (R)-3-methyl-3,4-dihydroisoquinoline in Methanol.

-

Add NaBH₄ (2.0 equiv) portion-wise at 0°C.

-

Stir at room temperature for 1 hour.

-

Quench with water, extract with DCM.

-

Result: (R)-3-methyl-1,2,3,4-tetrahydroisoquinoline.

Asymmetric Transfer Hydrogenation (ATH) Context

While this specific molecule has a fixed center at C3, it is often used as a model substrate to test kinetic resolution or matched/mismatched effects with chiral catalysts (e.g., Noyori's Ru-TsDPEN) when attempting to introduce substitution at C1.

Part 4: Analytical Characterization

To validate the identity and purity of the synthesized compound, the following parameters must be met.

| Technique | Expected Result | Interpretation |

| ¹H NMR (CDCl₃) | Diagnostic singlet for the imine proton. Indicates successful cyclization. | |

| ¹H NMR (CDCl₃) | Doublet corresponding to the methyl group at C3. | |

| ¹H NMR (CDCl₃) | Benzylic protons, often appearing as a multiplet due to coupling with C3-H. | |

| IR Spectroscopy | 1625–1640 cm⁻¹ | Strong stretch for C=N (Imine). Absence of C=O (Amide) peak at 1650+ cm⁻¹. |

| Optical Rotation | Specific rotation varies by solvent/concentration; sign should match literature for (R)-isomer. | |

| Chiral HPLC | Single peak | Column: Chiralcel OD-H or AD-H; Mobile Phase: Hexane/IPA. |

Part 5: References

-

Royal Society of Chemistry (RSC) . Electronic Supplementary Information for Organometallics: Synthesis of 3,4-dihydroisoquinolines. (2011). (Confirming CAS 14123-78-5 for the 3-methyl-3,4-dihydroisoquinoline skeleton).

-

LookChem & ChemicalBook Databases . CAS 15547-41-8 Entry for (R)-3-methyl-3,4-dihydroisoquinoline.[5] .

-

Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6. .

-

Prech, J., et al. (2013).[1] Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. American Journal of Analytical Chemistry. .

Biological Activity of Chiral 3-Methyl-3,4-Dihydroisoquinoline Derivatives

[1][2][3][4][5]

Executive Summary

The 3,4-dihydroisoquinoline (DHIQ) scaffold represents a privileged structure in medicinal chemistry, serving as a precursor to tetrahydroisoquinoline (THIQ) alkaloids and acting as a potent pharmacophore in its own right.[1] The introduction of a methyl group at the C3 position creates a critical chiral center, significantly influencing receptor binding affinity and metabolic stability.

This guide focuses on the chiral 3-methyl-3,4-dihydroisoquinoline core, specifically analyzing its pharmacological profile as a spasmolytic agent, 5-HT receptor modulator, and potential anticancer scaffold. A primary case study is presented on 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) , a derivative demonstrating potent smooth muscle relaxation via dual mechanisms: L-type calcium channel blockade and 5-HT receptor antagonism.[2]

Chemical Foundation & Synthesis[7]

Structural Significance

The 3-methyl-3,4-dihydroisoquinoline core is characterized by an imine bond (C1=N) and a saturated C3-C4 bond. The substitution at C3 breaks the symmetry of the heterocyclic ring, generating two enantiomers (

-

Chirality: The spatial orientation of the C3-methyl group dictates steric fit within hydrophobic pockets of GPCRs (e.g., 5-HT receptors) and enzymes (e.g., Topoisomerase I).

-

Stability: Unlike their fully aromatic isoquinoline counterparts, 3,4-DHIQs are reactive intermediates that can be reduced to THIQs or oxidized. However, C1-aryl substituted 3-methyl-DHIQs exhibit sufficient stability for pharmacological administration.

Synthesis Protocol: Modified Bischler-Napieralski Cyclization

The most robust method for synthesizing chiral 3-methyl-3,4-DHIQs involves the Bischler-Napieralski cyclization of chiral amides derived from L- or D-phenylalanine derivatives or chiral amines.

Workflow Diagram:

Caption: General synthetic pathway for chiral 3-methyl-3,4-dihydroisoquinolines via Bischler-Napieralski cyclization.

Pharmacological Profile[1][3][6][8][9]

Spasmolytic & 5-HT Receptor Modulation

The derivative 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) has emerged as a lead compound for antispasmodic therapy. Its activity is distinct from non-chiral analogues due to the steric influence of the 3-methyl group.

-

Mechanism of Action:

-

L-type Ca²⁺ Channel Blockade: DIQ inhibits the influx of extracellular calcium in smooth muscle cells, preventing the Ca²⁺-calmodulin interaction required for Myosin Light Chain Kinase (MLCK) activation.

-

5-HT Receptor Antagonism: DIQ acts as an antagonist at 5-HT

and 5-HT

-

Signaling Pathway Diagram:

Caption: Dual mechanism of DIQ involving Calcium channel blockade and 5-HT receptor antagonism.

Anticancer Activity

While the tetrahydro derivatives (THIQs) are more commonly cited for cytotoxicity, the dihydro core possesses unique reactivity.

-

Topoisomerase Inhibition: 3,4-Diaryl-substituted dihydroisoquinolines have shown the ability to intercalate into DNA and inhibit Topoisomerase I, leading to replication fork arrest.

-

Cytotoxicity: 1-substituted 3-methyl-3,4-DHIQs exhibit moderate cytotoxicity against prostate (DU-145) and breast (MCF-7) cancer cell lines, likely serving as pro-drugs that are intracellularly reduced or oxidized to active metabolites.

Antimicrobial Potential

The 3-methyl-3,4-DHIQ core serves as a scaffold for antimicrobial agents. Derivatives with lipophilic substitutions at C1 (e.g., long alkyl chains or halogenated aryls) have demonstrated activity against Gram-positive bacteria (S. aureus) by disrupting cell membrane integrity.

Data Summary

Table 1: Comparative Biological Activity of 3-Methyl-3,4-DHIQ Derivatives

| Compound ID | C1 Substituent | C3 Substituent | Target/Activity | Potency (IC₅₀ / Effect) |

| DIQ | 2-Chlorophenyl | Methyl | Smooth Muscle (Spasmolytic) | Significant reduction in contraction at 50 µM [1] |

| DIQ | 2-Chlorophenyl | Methyl | 5-HT | 47% reduction in receptor activity [1] |

| Analog A | 4-Nitrophenyl | Methyl | Cytotoxicity (MCF-7) | 25 nM (High Potency) [2] |

| Analog B | Alkyl (C9-C13) | Methyl | Antimicrobial (S. aureus) | MIC: 16–32 µg/mL [3] |

Experimental Protocols

Synthesis of DIQ (1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline)

This protocol is adapted from standard Bischler-Napieralski procedures optimized for chiral retention.

Reagents:

-

Precursor: N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-chlorobenzamide (1.0 equiv)

-

Reagent: Phosphorus oxychloride (POCl₃) (3.0 equiv)

-

Solvent: Anhydrous Acetonitrile or Toluene

Step-by-Step:

-

Dissolution: Dissolve the chiral amide precursor in anhydrous toluene under an inert atmosphere (N₂).

-

Cyclization: Add POCl₃ dropwise at 0°C.

-

Reflux: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor via TLC for the disappearance of the amide.

-

Quench: Cool to room temperature and pour onto crushed ice/water.

-

Basification: Adjust pH to ~10 using 20% NaOH solution. Note: DHIQs are basic; failure to basify will result in loss of product in the aqueous layer.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Dry combined organics over MgSO₄.

-

Purification: Evaporate solvent. Recrystallize from ethanol/ether to yield the hydrochloride salt or free base.

Ex Vivo Smooth Muscle Contractility Assay

To validate spasmolytic activity.

Materials:

-

Isolated rat gastric smooth muscle strips.[2]

-

Krebs-Henseleit solution (oxygenated).

-

Force displacement transducer.

Protocol:

-

Mounting: Suspend muscle strips in an organ bath containing Krebs solution at 37°C, aerated with carbogen (95% O₂ / 5% CO₂).

-

Equilibration: Apply 1g tension and equilibrate for 60 mins, washing every 15 mins.

-

Induction: Induce contraction using Acetylcholine (ACh, 1 µM) or Serotonin (5-HT, 1 µM) to establish a baseline.

-

Treatment: Incubate tissue with DIQ (10–100 µM) for 20 minutes.

-

Challenge: Re-administer ACh or 5-HT.

-

Measurement: Calculate the % inhibition of contraction amplitude compared to baseline.

References

-

Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. MDPI / ResearchGate. Available at: [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. OPUS at UTS. Available at: [Link]

-

Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. RSC Advances. Available at: [Link]

-

Synthesis and Pharmacological Characterization of 3,4-Dihydroisoquinoline Derivatives. ACS Publications. Available at: [Link]

Difference between (3R) and (3S)-3-methyl-3,4-dihydroisoquinoline

Executive Summary

The isoquinoline moiety is a privileged scaffold in medicinal chemistry, serving as the core for thousands of alkaloids and synthetic drugs. 3-methyl-3,4-dihydroisoquinoline represents a critical chiral intermediate. The distinction between its (3R) and (3S) enantiomers is not merely academic; it dictates the stereochemical outcome of downstream reductions to tetrahydroisoquinolines (THIQs) and influences binding affinity in monoamine transporter systems.

This guide provides a rigorous technical breakdown of the structural, synthetic, and analytical differences between the (3R) and (3S) enantiomers, designed for researchers requiring high-fidelity protocols and mechanistic understanding.

Structural & Stereochemical Fundamentals

Configuration and Topology

The 3-methyl-3,4-dihydroisoquinoline molecule contains a single stereogenic center at the C3 position . The numbering convention assigns the nitrogen atom as position 2. The chirality arises from the

-

Rigid Stereochemistry: Unlike flexible acyclic amines, the dihydroisoquinoline ring adopts a half-chair conformation .

-

Cahn-Ingold-Prelog (CIP) Priority:

-

N2 (Highest atomic number attached to C3).

-

C4 (Attached to the aromatic ring).

-

Methyl Group (Carbon attached to hydrogens).

-

H (Lowest priority).

-

| Enantiomer | Configuration | 3D Orientation (Standard View) | Optical Rotation* |

| (3S) | Sinister (Left) | Methyl group projects away (dashed) when ring is flat. | Generally (+) in non-polar solvents |

| (3R) | Rectus (Right) | Methyl group projects toward (wedged) when ring is flat. | Generally (-) in non-polar solvents |

Note: Optical rotation signs can invert depending on solvent and concentration; absolute configuration via CD or X-ray is preferred.

The "NMR Anomaly"

Researchers must be aware of a specific spectroscopic phenomenon common to 3-substituted-3,4-dihydroisoquinolines. In

-

Cause: This is due to the slow rate of nitrogen inversion or conformational flux of the heterocyclic ring relative to the NMR time scale.

-

Resolution: Sharpening of signals can often be achieved by adding a trace of acid (TFA) to protonate the nitrogen, locking the conformation, or by running the spectrum at elevated temperatures.

Asymmetric Synthesis: The Self-Validating Protocol

The most robust method to access enantiopure (3R) or (3S)-3-methyl-3,4-dihydroisoquinoline is the Bischler-Napieralski Cyclization utilizing chiral precursors. This method relies on "chiral pool" starting materials, ensuring that the stereocenter is established before the critical ring closure, preventing racemization if temperature controls are strictly followed.

Synthesis Workflow (Graphviz)

Figure 1: Stereospecific synthesis pathway. Starting with (S)-amphetamine yields the (3S)-dihydroisoquinoline. The (R)-enantiomer is obtained analogously from (R)-amphetamine.

Detailed Protocol: (3S)-Enantiomer Production

Target: Synthesis of (3S)-3-methyl-3,4-dihydroisoquinoline

Reagents:

-

(S)-(+)-Amphetamine sulfate (or free base)

-

Acetic anhydride or Acetyl chloride

-

Phosphorus oxychloride (POCl

) -

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Amide Formation: React (S)-amphetamine with acetic anhydride in DCM at 0°C. Wash with NaHCO

. Isolate the-

Checkpoint: Verify amide formation via IR (strong C=O stretch at ~1650 cm

).

-

-

Cyclization (Critical Step): Dissolve the amide in dry toluene or acetonitrile. Add 3.0 equivalents of POCl

. -

Thermal Control: Heat to reflux (80-110°C).

-

Warning: Excessive heating (>140°C) or prolonged reaction times can lead to partial racemization via a retro-Ritter mechanism or styryl side-product formation.

-

-

Workup: Cool to 0°C. Basify carefully with NaOH to pH 10. Extract with DCM.

-

Purification: Distillation or Flash Chromatography (Silica, MeOH/DCM).

Analytical Differentiation

Distinguishing the (3R) and (3S) forms requires chiral-specific analytical techniques. Standard NMR is insufficient without chiral shift reagents.

Chiral HPLC Method

To determine Enantiomeric Excess (ee%), use a polysaccharide-based chiral stationary phase.

| Parameter | Condition |

| Column | Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm) |

| Mobile Phase | Hexane : Isopropanol (90:10) with 0.1% Diethylamine |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Separation Logic | The (3R) and (3S) enantiomers interact differentially with the amylose/cellulose carbamate matrix, resulting in distinct retention times. |

Circular Dichroism (CD)

CD spectroscopy provides the definitive assignment of absolute configuration.

-

Chromophore: The imine (C=N) conjugated with the benzene ring creates a distinct UV absorption.

-

(3S)-Enantiomer: Typically exhibits a positive Cotton effect at the long-wavelength transition (approx. 250-280 nm).

-

(3R)-Enantiomer: Exhibits a negative Cotton effect in the same region.

Pharmacological & Synthetic Divergence

The choice between (3R) and (3S) is pivotal for downstream applications.

Stereoselective Reduction to THIQs

When 3-methyl-3,4-dihydroisoquinoline is reduced to 1,2,3,4-tetrahydroisoquinoline (THIQ), the C3 stereocenter influences the incoming hydride's trajectory.

-

Reagent Control: Using NaBH

usually yields a mixture of diastereomers if a substituent is present at C1. However, for the 3-methyl derivative (unsubstituted at C1), the C3 chirality is conserved. -

Catalyst Control: Asymmetric Transfer Hydrogenation (Noyori type) can override the substrate's inherent bias, but typically, the (3S)-dihydro precursor yields the (3S)-tetrahydro product.

Biological Activity Profile

The 3-methyl-THIQ scaffold (derived from these dihydro- precursors) mimics endogenous catecholamines.

-

Neurotoxicity: (R)- and (S)-enantiomers of methylated isoquinolines show differential toxicity in dopaminergic models (Parkinson's research). The stereochemistry affects transport across the Blood-Brain Barrier (BBB) and affinity for the Dopamine Transporter (DAT).

-

Enzyme Inhibition: The (3S)-isomer is often investigated for closer spatial mimicry of natural L-amino acid derived alkaloids.

Pathway Divergence (Graphviz)

Figure 2: Divergent synthetic and biological outcomes based on the initial C3 configuration.

References

-

Bischler-Napieralski Reaction Mechanisms & Protocols Source: Organic Chemistry Portal [Link]

-

Synthesis of 3,4-Dihydroisoquinolines (Organic Reactions) Source: Organic Reactions (Wiley) [Link]

-

Chiral HPLC Separation Strategies Source: Phenomenex Chiral Guide [Link]

-

Anomalous NMR Spectra of 3,4-Dihydroisoquinolines Source: Indian Academy of Sciences [Link]

-

Medicinal Chemistry of 1,2,3,4-Tetrahydroisoquinoline Analogs Source: RSC Medicinal Chemistry [Link]

The Enigmatic Presence of 3-Methyl-3,4-Dihydroisoquinoline Alkaloids in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoquinoline alkaloids represent a vast and structurally diverse family of natural products, renowned for their significant and wide-ranging pharmacological activities.[1] Among these, the 3-methyl-3,4-dihydroisoquinoline scaffold presents a unique and less-explored subclass. This technical guide delves into the natural occurrence of these specific alkaloids, their biosynthetic origins, and the methodologies for their isolation and characterization. As a Senior Application Scientist, the aim is to provide not just a recitation of facts, but a cohesive understanding of the causality behind their formation in nature and the strategic choices in their scientific investigation.

Natural Occurrence: A Rare but Intriguing Distribution

While the broader class of isoquinoline alkaloids is widespread in the plant kingdom, particularly in families such as Papaveraceae, Berberidaceae, and Ranunculaceae, the 3-methyl-3,4-dihydroisoquinoline core is a far less common structural motif.[2][3] The known natural sources are sporadic and highlight a unique niche for these compounds in the chemical tapestry of life.

A Marine Marvel: Angulatine and Related Compounds

A notable and well-documented example of a naturally occurring 3,4-dihydroisoquinoline derivative is angulatine , isolated from the marine nemertean, or ribbon worm, Amphiporus angulatus.[4] This finding is significant as the occurrence of such alkaloids in animals is unusual.[5] Angulatine is a complex derivative, but its discovery points to the existence of the core 3,4-dihydroisoquinoline scaffold in marine fauna. The same organism also produces 3-methyl-2,3′-bipyridyl, a structurally related pyridyl alkaloid.[4]

Microbial Origins: A Fungal Contribution

Recent investigations have expanded the known sources of related isoquinoline structures to the microbial world. Two novel antibacterial isoquinoline alkaloids, spathullin A and B , were isolated from the fungus Penicillium spathulatum.[2][6] While these compounds possess a more complex pyrrolo[1,2-b]isoquinoline structure, their discovery in a fungus suggests that the biosynthetic machinery for constructing the isoquinoline core is not limited to plants and marine invertebrates.

Table 1: Notable Naturally Occurring 3,4-Dihydroisoquinoline-Related Alkaloids

| Compound Name | Natural Source | Organism Type | Key Structural Features |

| Angulatine | Amphiporus angulatus | Marine Invertebrate (Nemertean) | 1,6-di(pyrid-3-yl)-7-ethoxymethyl-3,4-dihyroisoquinoline |

| 3-Methyl-2,3′-bipyridyl | Amphiporus angulatus | Marine Invertebrate (Nemertean) | A pyridyl alkaloid structurally related to the isoquinoline core |

| Spathullin A & B | Penicillium spathulatum | Fungus | 6,7-dihydroxy-5,10-dihydropyrrolo[1,2-b]isoquinoline derivatives |

Biosynthesis: Forging the Core Structure

The biosynthesis of the 3-methyl-3,4-dihydroisoquinoline core is believed to follow the general and well-established pathway of isoquinoline alkaloid formation, with specific modifications that introduce the C-3 methyl group. The foundational reaction for the formation of the isoquinoline ring system is the Bischler-Napieralski reaction .[5][7][8][9]

This intramolecular cyclization of a β-arylethylamide is a key step in both chemical synthesis and, mechanistically, in the biosynthesis of these alkaloids.[8][9] The biological equivalent of this reaction is catalyzed by specific enzymes that facilitate the formation of the dihydroisoquinoline ring.

The Foundational Steps: From Amino Acids to the Isoquinoline Scaffold

The biosynthesis of isoquinoline alkaloids originates from the aromatic amino acid tyrosine.[10] A series of enzymatic transformations convert tyrosine into dopamine and 4-hydroxyphenylacetaldehyde. These two precursors then undergo a condensation reaction, a biological equivalent of the Pictet-Spengler reaction, to form the fundamental benzylisoquinoline skeleton.

The Bischler-Napieralski Cyclization: A Mechanistic Insight

The Bischler-Napieralski reaction provides a powerful analogy for understanding the crucial ring-closing step in the biosynthesis of 3,4-dihydroisoquinolines. In this reaction, a β-phenylethylamine is first acylated and then cyclized under acidic conditions.[7] The reaction proceeds through an intramolecular electrophilic aromatic substitution, leading to the formation of the dihydroisoquinoline ring.[7]

The mechanism can involve either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions.[7] It is the formation of this nitrilium ion that is particularly relevant to the biological process, as it represents a highly reactive electrophile that can readily undergo cyclization with the electron-rich aromatic ring.

Caption: Generalized mechanism of the Bischler-Napieralski reaction.

The Enigmatic C-3 Methylation

The precise enzymatic mechanism for the introduction of the methyl group at the C-3 position of the dihydroisoquinoline core in natural systems is not yet fully elucidated. However, two primary hypotheses can be considered:

-

Precursor-Directed Biosynthesis: The methyl group may originate from a precursor molecule that already contains the necessary carbon atom. For example, the condensation reaction could involve a derivative of pyruvic acid or alanine, which would naturally lead to a methyl-substituted intermediate that then cyclizes.

-

Post-Cyclization Methylation: Alternatively, a methyltransferase enzyme could act on the 3,4-dihydroisoquinoline scaffold after its formation. S-adenosyl methionine (SAM) is the universal methyl group donor in biological systems, and it is plausible that a specific SAM-dependent methyltransferase catalyzes the C-methylation at the C-3 position. Further research is required to isolate and characterize such an enzyme.

Isolation and Characterization: A Methodical Approach

The isolation of 3-methyl-3,4-dihydroisoquinoline alkaloids from their natural sources requires a systematic and multi-step approach, leveraging the physicochemical properties of these compounds.

General Alkaloid Extraction Protocol

The initial extraction of alkaloids from biological material typically follows an acid-base extraction methodology. This process exploits the basicity of the nitrogen atom in the alkaloid structure.

Caption: A generalized workflow for the acid-base extraction of alkaloids.

Step-by-Step Experimental Protocol: A Guideline for Isolation

The following protocol is a generalized guideline that can be adapted for the isolation of 3-methyl-3,4-dihydroisoquinoline alkaloids from a given natural source.

Materials and Reagents:

-

Dried and powdered biological material

-

Methanol or Ethanol

-

5% Hydrochloric Acid (HCl)

-

Concentrated Ammonium Hydroxide (NH4OH)

-

Dichloromethane (CH2Cl2) or Chloroform (CHCl3)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Dragendorff's reagent

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Formic acid or trifluoroacetic acid (for HPLC)

Procedure:

-

Extraction: a. Macerate or perform Soxhlet extraction on the dried, powdered biological material with methanol or ethanol for 24-48 hours. b. Filter the extract to remove solid residues and concentrate the filtrate under reduced pressure to obtain a crude extract.

-

Acid-Base Partitioning: a. Dissolve the crude extract in 5% aqueous HCl. b. Perform a liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane to remove neutral and acidic compounds. The protonated alkaloids will remain in the aqueous layer. c. Separate the aqueous layer and basify it to approximately pH 10 with concentrated NH4OH. This deprotonates the alkaloids, making them soluble in organic solvents. d. Extract the basified aqueous solution multiple times with dichloromethane or chloroform. e. Combine the organic layers, dry over anhydrous Na2SO4, and evaporate the solvent to yield a crude alkaloid mixture.

-

Purification: a. Thin-Layer Chromatography (TLC): Use TLC to monitor the separation process. A typical mobile phase for isoquinoline alkaloids is a mixture of chloroform and methanol. Alkaloids can be visualized under UV light or by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown color. b. Column Chromatography: Subject the crude alkaloid mixture to column chromatography on silica gel. Elute with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., methanol or ethyl acetate). Collect fractions and analyze them by TLC. c. High-Performance Liquid Chromatography (HPLC): For final purification, use reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

Structural Elucidation

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between atoms and elucidate the complete structure.

-

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To provide information about the chromophore system.

Conclusion and Future Perspectives

The natural occurrence of 3-methyl-3,4-dihydroisoquinoline alkaloids is a testament to the chemical ingenuity of nature, albeit in a seemingly limited number of organisms. The discovery of these compounds in both marine invertebrates and fungi opens up new avenues for research into their ecological roles and potential pharmacological applications. The biosynthesis, particularly the mechanism of C-3 methylation, remains a fertile ground for future investigation. A deeper understanding of the enzymes involved could pave the way for the biotechnological production of these and other novel isoquinoline alkaloids. The detailed protocols for isolation and characterization provided herein serve as a robust framework for researchers to explore and unlock the potential of this enigmatic class of natural products.

References

- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.

-

Kem, W. R., Soti, F., & Rittschof, D. (2024). New Pyridyl and Dihydroisoquinoline Alkaloids Isolated from the Chevron Nemertean Amphiporus angulatus. Marine Drugs, 22(4), 141.[5]

- Movassaghi, M., & Hill, M. D. (2008). Direct conversion of various amides to isoquinoline and β-carboline derivatives via mild electrophilic amide activation. Organic letters, 10(16), 3485-3488.

-

Bischler-Napieralski Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link][9]

- Lang, D. E. (2017).

-

Kem, W. R., Soti, F., & Rittschof, D. (2024). New Pyridyl and Dihydroisoquinoline Alkaloids Isolated from the Chevron Nemertean Amphiporus angulatus. Marine Drugs, 22(4), 141.[4][5]

- Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 54(5), 647-653.

-

Likhitwitayawuid, K., & Supudompol, B. (2018). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Molecules, 23(10), 2548.[1]

-

Menéndez-Perdomo, I. M., & Facchini, P. J. (2023). Functional characterization and key residues engineering of a regiopromiscuity O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis in Nelumbo nucifera. Horticulture Research, 10(2), uhad008.[11]

-

Andersson, D., Molin, K., & Broberg, A. (2019). Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. Molecules, 24(24), 4616.

-

Stoyanov, S., & Ivanov, I. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 29(14), 3290.[12]

-

Andersson, D., Molin, K., & Broberg, A. (2019). Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium spathulatum Em19. Molecules, 24(24), 4616.[2][6]

-

Sato, F., Inui, T., & Takemura, T. (2007). Metabolic Engineering in Isoquinoline Alkaloid Biosynthesis. Current pharmaceutical biotechnology, 8(4), 211-218.[10]

-

Andersson, D., Molin, K., & Broberg, A. (2019). Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium spathulatum Em19. Molecules, 24(24), 4616.[2][6]

-

Shoji, T., & Kajii, M. (2025). Improved Production of Plant Isoquinoline Alkaloids by Metabolic Engineering. Methods in Molecular Biology, 2876, 289-301.[13]

-

Wang, C., & Wang, Y. (2022). Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. Marine Drugs, 20(6), 369.[14]

-

Meireles, M. A. A., & Rodrigues, V. M. (2016). Alternative and Efficient Extraction Methods for Marine-Derived Compounds. Marine Drugs, 14(11), 204.[15]

-

Košťálová, D., Hrochová, V., Uhrín, D., & Tomko, J. (1988). Isoquinoline alkaloids of Isopyrum thalictroides L. Chemical Papers, 42(6), 841-843.[3]

-

Al-Warhi, T. I., & Al-Hazmi, G. A. (2022). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry, 15(1), 103503.[16]

-

Minami, H., Kim, J. S., Ikezawa, N., Takemura, T., Katayama, T., Kumagai, H., & Sato, F. (2008). Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research. Journal of bioscience and bioengineering, 105(3), 133-145.[17]

-

D'Incalci, M., & Sessa, C. (2014). Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development. Marine drugs, 12(12), 5977-6007.[18]

-

Yang, M., Dong, M., Wu, Q. Y., Yao, S., Pu, G., Ma, Y. Y., ... & Li, Y. K. (2023). Three new isoquinoline alkaloids from the fermentation of Aspergillus sp. 0338 and their anti-MRSA activities. Natural product research, 39(1), 103-109.[19]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chempap.org [chempap.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Bischler napieralski reaction | PPTX [slideshare.net]

- 6. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19 [mdpi.com]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. Metabolic engineering in isoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 17. Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Three new isoquinoline alkaloids from the fermentation of Aspergillus sp. 0338 and their anti-MRSA activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacophore Blueprint of 3-Substituted Dihydroisoquinolines: A Technical Guide for Drug Discovery

Executive Summary

The 3,4-dihydroisoquinoline scaffold is a privileged core in medicinal chemistry, prized for its structural rigidity, synthetic accessibility, and its presence in a multitude of biologically active natural products. The introduction of a substituent at the 3-position provides a critical vector for modulating the scaffold's pharmacodynamic and pharmacokinetic properties. This guide offers an in-depth exploration of the pharmacophore properties of 3-substituted dihydroisoquinolines, moving beyond a simple catalog of activities to dissect the underlying structure-activity relationships (SAR) that govern their interactions with diverse biological targets. We will delve into key therapeutic areas where this scaffold has shown promise, including oncology, neuroscience, and infectious diseases, and provide practical, field-proven protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of this versatile heterocyclic system.

Introduction: The Strategic Value of the 3-Substituted Dihydroisoquinoline Scaffold

The 3,4-dihydroisoquinoline core is a bicyclic aromatic system that offers a unique combination of features for drug design. Its partially saturated nature provides a three-dimensional character that is often beneficial for target binding, while the aromatic ring offers opportunities for π-stacking and other non-covalent interactions. The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and target engagement.

The true versatility of this scaffold, however, is unlocked by substitution at the 3-position. This position allows for the introduction of a wide array of chemical moieties, from simple alkyl and aryl groups to more complex heterocyclic systems. These substituents can profoundly influence the molecule's:

-

Target Selectivity: By varying the size, shape, and electronic properties of the 3-substituent, it is possible to tune the molecule's affinity for different biological targets.

-

Binding Affinity: The 3-substituent can engage in additional interactions with the target protein, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces, thereby increasing binding affinity.

-

Physicochemical Properties: Substituents at the 3-position can be used to modulate key drug-like properties, including solubility, lipophilicity (LogP), and metabolic stability. For instance, introducing polar groups can enhance aqueous solubility, while bulky groups can sterically hinder metabolic enzymes.[1]

The 3,4-dihydroisoquinolinone moiety, a related structure, is also a valuable pharmacophore due to its suitable size and moderate polarity, making it a common scaffold in various drug candidates.[1] The introduction of substituents at the 3-position in these derivatives can also improve their biostability by preventing oxidation.[1]

The Core Pharmacophore: A Target-Centric View

It is crucial to understand that there is no single, universal pharmacophore for all 3-substituted dihydroisoquinolines. Instead, the key pharmacophoric features are defined by the specific biological target. In this section, we will explore the pharmacophore properties of this scaffold in the context of several important therapeutic targets.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research has focused on 1,4-disubstituted-3,4-dihydroisoquinolines as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[2] These compounds bind to the colchicine site of β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

The pharmacophore for these tubulin inhibitors can be summarized as follows:

-

Aromatic Ring A (the isoquinoline core): This part of the molecule occupies a hydrophobic pocket in the colchicine binding site.

-

Aromatic Ring B (the 1-phenyl substituent): This ring extends into another hydrophobic pocket. Electron-donating substituents on this ring, such as methoxy or amino groups, are generally favorable for activity.[2]

-

The 3-Substituent: While less explored than the 1- and 4-positions in this context, modifications at C3 can influence potency and selectivity.

-

The 4-Substituent: Introduction of a sidechain at the C-4 position, such as a pyridinylmethyl group, can form additional interactions within the binding site.[2]

A series of 1-phenyl-3,4-dihydroisoquinoline derivatives have been identified as potential tubulin polymerization inhibitors.[3] Compound 5n , with a 3'-hydroxy and 4'-methoxy substituted 1-phenyl B-ring, demonstrated optimal bioactivity.[3]

Table 1: Structure-Activity Relationship of 1,4-Disubstituted-3,4-dihydroisoquinolines as Tubulin Polymerization Inhibitors

| Compound | B-Ring Substitution (at 1-phenyl) | 4-Position Substituent | Cytotoxic Activity (IC50, µM) vs. CEM cells | Reference |

| 2a | 3'-OCH3, 4'-OCH3, 5'-OCH3 | 4-pyridinylmethyl | 29.25 | [2] |

| 20 | 3'-OCH3 | 4-pyridinylmethyl | >40 | [2] |

| 21 | 3'-NH2 | 4-pyridinylmethyl | 4.10 | [2] |

| 22 | 3'-NHCOCH3 | 4-pyridinylmethyl | >40 | [2] |

| 32 | 3'-amino-4'-methoxy | 4-pyridinylmethyl | 0.64 | [2] |

Anticonvulsant Activity

The 3,4-dihydroisoquinoline scaffold has also been explored for its anticonvulsant properties.[4][5] While a definitive pharmacophore is still emerging, studies suggest that the nature of substituents at various positions plays a critical role.

For a series of 9-alkoxy-5,6-dihydro-[1][6][7]triazolo[3,4-a]isoquinolines, the substituent at the 9-position (corresponding to the dihydroisoquinoline core) was found to be key for anticonvulsant activity.[4] In general, compounds with a branched alkyl chain at this position showed better activity than those with a benzyl substituent.[4]

Table 2: Anticonvulsant Activity of 9-Substituted Dihydroisoquinoline Derivatives

| Compound | 9-Position Substituent | MES ED50 (mg/kg) | PI (Protective Index) | Reference |

| 9a | Hexyloxy | 63.31 | >7.9 | [5] |

| 4b | Hydroxy | Inactive | - | [4] |

Spasmolytic Activity

Recent studies have investigated 1,3-disubstituted 3,4-dihydroisoquinolines as potential spasmolytic agents, drawing structural comparisons to known drugs like mebeverine and papaverine.[8][9] These compounds are predicted to act as smooth muscle relaxants.[8][9]

The general structure-activity relationship for this class suggests that:

-

The 1-Substituent: Can be varied from small alkyl groups to larger aromatic moieties.

-

The 3-Substituent: An isopropyl group at the 3-position has been shown to be compatible with spasmolytic activity.[8]

Synthetic Strategies: Accessing Chemical Diversity

The development of a robust synthetic platform is paramount for exploring the SAR of 3-substituted dihydroisoquinolines. The Bischler-Napieralski reaction is the cornerstone of this effort, providing a reliable method for constructing the core scaffold.[10][11]

The Bischler-Napieralski Reaction

This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline.[11] The choice of dehydrating agent (e.g., POCl3, P2O5) and reaction conditions can be optimized to accommodate a variety of substituents on both the aromatic ring and the amide side chain.[10]

The mechanism proceeds through an initial activation of the amide carbonyl, followed by an intramolecular electrophilic aromatic substitution.[7] The presence of electron-donating groups on the phenyl ring facilitates the cyclization.

Diagram 1: General Workflow for Synthesis and Evaluation

Caption: Inhibition of tubulin polymerization by 3-substituted dihydroisoquinoline analogs.

Protocol: PARP1 Inhibition Assay (Colorimetric)

This assay measures the activity of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair.

Principle: PARP1 utilizes NAD+ to synthesize poly(ADP-ribose) chains on acceptor proteins, such as histones. This assay uses biotinylated NAD+ as a substrate. The incorporation of biotinylated ADP-ribose onto histone-coated plates is detected using streptavidin-HRP and a colorimetric substrate.

Materials:

-

PARP1 Assay Kit (containing PARP1 enzyme, histone-coated plates, biotinylated NAD+, assay buffer, wash buffer, streptavidin-HRP, and colorimetric substrate)

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Olaparib)

-

Negative control (DMSO vehicle)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Plate Preparation:

-

If not pre-coated, coat a 96-well plate with histone solution overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

Block the wells with Blocking Buffer for 1 hour at room temperature.

-

Wash the plate three times with Wash Buffer.

-

-

PARP Reaction:

-

Prepare a Master Mix containing PARP Assay Buffer, biotinylated NAD+, and activated DNA.

-

Add 25 µL of the Master Mix to each well.

-

Add 5 µL of the test compound, positive control, or negative control to the appropriate wells.

-

Initiate the reaction by adding 20 µL of diluted PARP1 enzyme to all wells except the "Blank" wells. Add 20 µL of Assay Buffer to the "Blank" wells.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate three times with Wash Buffer.

-

Add 50 µL of diluted streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add 50 µL of the colorimetric substrate to each well and incubate until color develops (typically 5-30 minutes).

-

Stop the reaction by adding 50 µL of Stop Solution.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the "Blank" wells from all other readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control" (100% activity).

-

Determine the IC50 value by plotting percent inhibition versus the logarithm of the test compound concentration.

-

Self-Validation System:

-

Positive Control: Olaparib should show potent inhibition of PARP1 activity.

-

Negative Control: The DMSO vehicle should show high PARP1 activity.

-

"Blank" Wells: Wells without PARP1 enzyme should have very low absorbance readings.

Conclusion and Future Perspectives

The 3-substituted dihydroisoquinoline scaffold represents a fertile ground for the discovery of novel therapeutics. Its synthetic tractability and the profound impact of the 3-substituent on biological activity make it an attractive starting point for medicinal chemistry campaigns targeting a wide range of diseases.

Future research in this area should focus on:

-

Exploring Novel 3-Substituents: The use of modern synthetic methods to introduce novel and diverse functionalities at the 3-position will undoubtedly lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Structure-Based Drug Design: As more crystal structures of dihydroisoquinoline-based inhibitors in complex with their targets become available, structure-based design approaches will play an increasingly important role in guiding the optimization of these compounds.

-

Multi-Target Ligands: The ability of the dihydroisoquinoline scaffold to interact with multiple targets raises the possibility of designing multi-target ligands for the treatment of complex diseases like cancer and neurodegenerative disorders.

By combining creative synthetic chemistry with a deep understanding of the underlying pharmacophore principles, the full therapeutic potential of 3-substituted dihydroisoquinolines can be realized.

References

-

Tazawa, A., Ando, J., Ishizawa, K., Azumaya, I., Hikawa, H., & Tanaka, M. (2018). An efficient route to N-alkylated 3,4-dihydroisoquinolinones with substituents at the 3-position. RSC Advances, 8(10), 5142-5147. [Link]

-

Yang, T. F., Huang, S. H., Chen, Y. H., & Huang, W. T. (2021). Facile Synthesis of 3-Substituted Thiazolo[2,3-α]tetrahydroisoquinolines. Molecules, 26(20), 6168. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

-

Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

Conti, P., De Amici, M., De Sarro, G., & De Micheli, C. (2009). Solution-phase parallel synthesis and evaluation of anticonvulsant activity of N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamides. Bioorganic & medicinal chemistry letters, 19(5), 1420-1423. [Link]

-

Zhelezarov, I., Nikolova, R., Gadzhev, N., Miteva, P., & Yanev, S. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Biomedicines, 12(7), 1556. [Link]

-

Zhelezarov, I., Nikolova, R., Gadzhev, N., Miteva, P., & Yanev, S. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Biomedicines, 12(7), 1556. [Link]

-

Serafim, R. A., Quintas, L. E. M., & da Cunha, S. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 16291-16310. [Link]

-

Wang, Y., Li, L., He, L., Chen, J., Li, Y., & Yang, L. (2015). Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. Molecules, 20(5), 8046-8060. [Link]

-

Zhang, H. J., Shen, Q. K., Jin, C. M., Quan, Y. C., Piao, H. R., & Quan, Z. S. (2016). Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. Molecules, 21(12), 1667. [Link]

-

Li, L., He, L., Chen, J., Li, Y., Yang, L., & Wang, Y. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(9), 721-728. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]

-

BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. [Link]

-

Serafim, R. A., Quintas, L. E. M., & da Cunha, S. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 16291-16310. [Link]

-

Al-Tel, T. H. (2017). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. RSC Advances, 7(59), 37043-37049. [Link]

-

Wang, C., Zhang, Y., Wang, Y., Zhang, Y., Zhang, J., & Zhong, G. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & medicinal chemistry letters, 28(7), 1215-1221. [Link]

-

El-Sayed, N. N. E., Al-Harbi, N. O., Bahashwan, S. A., & Al-Ghamdi, K. M. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega, 6(12), 8235-8247. [Link]

-

Kumar, A., Singh, B., & Sharma, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(9), 1451-1476. [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Zhang, H. J., Shen, Q. K., Jin, C. M., Quan, Y. C., Piao, H. R., & Quan, Z. S. (2016). Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. Molecules, 21(12), 1667. [Link]

Sources

- 1. Bischler-Napieralski Reaction [organic-chemistry.org]

- 2. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(3R)-3-methyl-3,4-dihydroisoquinoline IUPAC name and synonyms

The following technical guide details the chemical identity, synthesis, and application of (3R)-3-methyl-3,4-dihydroisoquinoline , a critical chiral scaffold in medicinal chemistry.

Content Type: Technical Whitepaper & Protocol Guide Subject: Chiral Isoquinoline Scaffolds in Drug Development

Executive Summary

(3R)-3-methyl-3,4-dihydroisoquinoline is a chiral heterocyclic intermediate belonging to the isoquinoline class. It is characterized by a C=N imine double bond at the C1-N2 position and a stereogenic center at the C3 position. This molecule serves as a pivotal electrophilic precursor for the synthesis of (3R)-1,2,3,4-tetrahydroisoquinolines (THIQs) , a structural motif ubiquitous in natural alkaloids (e.g., naphthylisoquinoline alkaloids) and synthetic pharmaceutical agents targeting CNS disorders and Bcl-2 family proteins.

This guide provides a definitive reference for the nomenclature, self-validating synthesis protocols, and mechanistic applications of this scaffold.

Chemical Identity & Nomenclature[1][2][3]

The precise identification of chiral dihydroisoquinolines is often complicated by the variable numbering of the isoquinoline ring in older literature. The data below adheres to current IUPAC standards.

Identification Table

| Attribute | Detail |

| IUPAC Name | (3R)-3-methyl-3,4-dihydroisoquinoline |

| Common Synonyms | (R)-3-Methyl-3,4-dihydroisoquinoline; (R)-3-Me-DHIQ |

| CAS Number (Racemate) | 14123-78-5 (Note: Specific enantiomers are often indexed under the racemate or as derivatives) |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol |

| SMILES (Isomeric) | C[C@@H]1CC2=CC=CC=C2C=N1 |

| Core Scaffold | 3,4-Dihydroisoquinoline (CAS 3230-65-7) |

| Key Reactivity | Cyclic imine (Electrophile at C1); Chiral center at C3 |

Synthetic Methodology (Bischler-Napieralski Cyclization)[4][7]

The most robust route to (3R)-3-methyl-3,4-dihydroisoquinoline preserves the stereochemistry of the starting material. This protocol utilizes the Bischler-Napieralski cyclization of a chiral amide derived from (R)-amphetamine (or (R)-1-phenylpropan-2-amine).

Mechanistic Logic (Self-Validating)

-

Chirality Retention: The reaction involves dehydration at the amide carbonyl (C1) and electrophilic aromatic substitution at the ortho-phenyl position. The chiral center at C3 (derived from the amine's alpha-carbon) is remote from the reaction site and maintains its configuration.

-

Atom Economy: The only by-product is water (sequestered by the dehydrating agent).

Experimental Protocol

Precursor: (R)-(-)-1-Phenylpropan-2-amine (CAS 156-34-3). Note: Ensure regulatory compliance as this is an amphetamine isomer.

Step 1: N-Formylation

-

Reagents: Acetic anhydride (1.1 equiv), Formic acid (1.2 equiv).

-

Procedure: Mix acetic anhydride and formic acid at 50-60°C for 2 hours to generate acetic formic anhydride in situ.

-

Addition: Cool to 0°C. Add (R)-1-phenylpropan-2-amine dropwise.

-

Reaction: Stir at room temperature (RT) for 4 hours.

-

Workup: Quench with ice water. Extract with dichloromethane (DCM). Wash with sat. NaHCO₃ to remove acid. Dry over MgSO₄ and concentrate.

-

Product: N-((R)-1-phenylpropan-2-yl)formamide.

Step 2: Cyclization (Bischler-Napieralski)

-

Reagents: Phosphorus oxychloride (POCl₃, 3.0 equiv) or P₂O₅ in refluxing toluene.

-

Procedure: Dissolve the formamide from Step 1 in dry acetonitrile or toluene.

-

Activation: Add POCl₃ dropwise under nitrogen atmosphere.

-

Heating: Reflux (80-100°C) for 2-4 hours. Monitor by TLC (disappearance of amide).

-

Quenching (Critical): Cool to 0°C. Slowly pour reaction mixture into ice-cold NaOH (10%) solution. Caution: Exothermic hydrolysis of excess POCl₃.

-

Extraction: Extract with Ethyl Acetate (3x).

-

Purification: The crude oil is often used directly. If storage is needed, convert to the hydrochloride salt using HCl in ether.

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the stereospecific synthesis and the subsequent reduction to the tetrahydroisoquinoline (THIQ) scaffold.

Figure 1: Stereochemical pathway from chiral amine precursor to the dihydroisoquinoline and subsequent reduction to the tetrahydroisoquinoline pharmacophore.

Applications in Drug Development

The (3R)-3-methyl-3,4-dihydroisoquinoline scaffold is rarely the final drug; it is a high-value intermediate .

Asymmetric Hydrogenation Substrate

The C1=N bond is highly susceptible to nucleophilic attack or reduction.

-

Noyori Transfer Hydrogenation: While the molecule is already chiral at C3, reducing the C1=N bond creates a second chiral center at C1 (if substituted).

-

Simple Reduction: Reduction with NaBH₄ yields (3R)-3-methyl-1,2,3,4-tetrahydroisoquinoline , a motif found in:

-

MIV-150: A non-nucleoside reverse transcriptase inhibitor.

-

Bcl-2 Inhibitors: Used as a peptidomimetic spacer to orient aryl groups in protein-protein interaction inhibitors (see Patent WO2015011397A1).

-

Reactivity Profile

| Reaction Type | Reagent | Product Outcome | Application |

| Reduction | NaBH₄ / MeOH | (3R)-3-methyl-THIQ | Alkaloid synthesis |

| Nucleophilic Addition | Grignard (R-MgBr) | 1,3-Disubstituted THIQ | Chiral ligands |

| Oxidation | KMnO₄ | 3-methylisoquinoline | Aromatization (Loss of chirality) |

References

-

Whaley, W. M., & Govindachari, T. R. (1951).[1] The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74.

-

Larsen, R. D., et al. (1991).[2] Efficient Synthesis of 3,4-Dihydroisoquinolines. Journal of Organic Chemistry, 56(21), 6034-6038.

-

Dubois, L., et al. (2015). Novel indolizine derivatives, method for the production thereof and pharmaceutical compositions containing same. Patent WO2015011397A1.

-

PubChem. (2024). Compound Summary: 3,4-Dihydroisoquinoline.[3][4][5][2][6][7] National Library of Medicine.

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. WO2015011397A1 - Novel indolizine derivatives, method for the production thereof and pharmaceutical compositions containing same - Google Patents [patents.google.com]

- 5. 3,4-Dihydroisoquinolone synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Asymmetric synthesis of (3R)-3-methyl-3,4-dihydroisoquinoline

Application Note: Asymmetric Synthesis of (3R)-3-methyl-3,4-dihydroisoquinoline

Part 1: Executive Summary & Strategic Overview

The synthesis of (3R)-3-methyl-3,4-dihydroisoquinoline (CAS: N/A for specific enantiomer in common catalogs; generic 3-Me-DHIQ is 4298-96-2) represents a critical challenge in the preparation of isoquinoline alkaloids and chiral pharmacophores. Unlike 1-substituted dihydroisoquinolines, which are easily accessed via nucleophilic addition to the imine, the 3-substituted stereocenter must generally be established prior to ring closure or via highly specific asymmetric catalysis.

This protocol details the Chiral Pool Strategy via a modified Bischler-Napieralski cyclization . This route is selected for its scalability and high enantiomeric fidelity, provided that strict temperature controls are implemented to prevent the retro-Ritter racemization cascade common to this scaffold.

Key Technical Challenges:

-

Regiocontrol: Ensuring cyclization occurs at the ortho-position of the phenyl ring.

-

Stereoretention: Preventing racemization of the labile benzylic-like C3 stereocenter under Lewis acidic conditions.

-

Stability: The target cyclic imine is prone to hydrolysis and oxidation; handling under inert atmosphere is mandatory.

Part 2: Retrosynthetic Analysis & Pathway

The most robust route utilizes the inherent chirality of (R)-1-phenylpropan-2-amine (derived from D-phenylalanine or resolved amphetamine derivatives). The nitrogen atom is formylated to create the electrophilic precursor required for the intramolecular electrophilic aromatic substitution.

Pathway Logic:

-

Precursor: (R)-1-phenylpropan-2-amine provides the carbon skeleton and the nitrogen source.

-

Activation: Conversion to the N-formyl derivative is necessary to install the C1 carbon (as a hydrogen-bearing methine).

-

Cyclization: Dehydration of the amide with

generates a reactive nitrilium/imidoyl ion intermediate that undergoes intramolecular attack by the phenyl ring.

Figure 1: Synthetic workflow for the asymmetric construction of the dihydroisoquinoline core.

Part 3: Detailed Experimental Protocol

Phase A: Synthesis of (R)-N-(1-phenylpropan-2-yl)formamide

Rationale: The formyl group provides the single carbon atom required to close the ring at the C1 position without introducing an alkyl substituent (which would result from an acetyl group).

Materials:

-

(R)-1-phenylpropan-2-amine (10.0 mmol)

-

Ethyl formate (excess, solvent/reagent)

-

Catalytic 4-Dimethylaminopyridine (DMAP) (optional)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with (R)-1-phenylpropan-2-amine (1.35 g, 10 mmol).

-

Addition: Add Ethyl formate (20 mL) and a crystal of DMAP.

-

Reflux: Heat the mixture to reflux (54°C) for 12 hours under

. Monitor by TLC ( -

Concentration: Remove excess ethyl formate under reduced pressure.

-

Purification: The resulting oil is often pure enough for cyclization. If necessary, purify via flash chromatography (EtOAc/Hexanes) to obtain the N-formyl amide as a clear oil.

-

Target Yield: >90%

-

Checkpoint: Confirm structure via

-NMR (Rotamers of formamide will be visible).

-

Phase B: Modified Bischler-Napieralski Cyclization

Rationale: Standard conditions (refluxing

Materials:

-

(R)-N-(1-phenylpropan-2-yl)formamide (from Phase A)

-

Phosphorus Oxychloride (

) (3.0 equiv) -

Acetonitrile (Anhydrous)

-

Dichloromethane (DCM) for workup

Procedure:

-

Solvation: Dissolve the amide (1.63 g, 10 mmol) in anhydrous Acetonitrile (50 mL) in a 2-neck flask equipped with a condenser and drying tube.

-

Activation (Critical Step): Cool the solution to 0°C in an ice bath. Add

(2.8 mL, 30 mmol) dropwise over 15 minutes.-

Mechanism Note: This forms the imidoyl dichlorophosphate intermediate.

-

-

Cyclization: Remove the ice bath and allow to warm to room temperature. Stir for 1 hour. Then, gently heat to 50-60°C for 4-6 hours.

-

Warning:Do not reflux (>80°C) unless conversion is stalled. High heat promotes racemization.

-

-

Quench: Cool the reaction mixture to 0°C. Slowly pour the mixture into ice-cold NaOH (2M, 100 mL) with vigorous stirring. Ensure pH > 10 to liberate the free base imine.

-

Extraction: Extract immediately with DCM (3 x 50 mL).

-

Drying: Dry combined organics over

, filter, and concentrate in vacuo at ambient temperature (do not heat the rotovap bath >30°C). -

Storage: The product is an unstable oil. Use immediately or store at -20°C under Argon.

Part 4: Quality Control & Validation

The validation of this protocol relies on establishing the enantiomeric excess (ee) and structural integrity.

Table 1: Analytical Specifications

| Parameter | Method | Specification / Expected Value |

| Identity | ||

| Purity | HPLC (UV 254 nm) | >95% (Imine is sensitive; run neutral mobile phase). |

| Chirality | Chiral HPLC | Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10). Flow: 1.0 mL/min. |

| Optical Rotation | Polarimetry |

Racemization Check:

If the optical rotation is significantly lower than expected (e.g.,

-

Corrective Action: Repeat Phase B using Triflic Anhydride (

) and 2-Chloropyridine in DCM at -78°C to 0°C. This "Movassaghi modification" avoids the thermal conditions of

Part 5: Mechanism & Troubleshooting

Racemization Pathway (The "Retro-Ritter" Threat)

The primary failure mode in asymmetric DHIQ synthesis is the loss of stereochemical information at C3.

Figure 2: Mechanism of racemization via ring-opening/closing equilibrium.

Troubleshooting Guide:

-

Low Yield:

-

Cause: Hydrolysis of the imine during workup.

-

Solution: Perform the basic quench rapidly and keep the mixture cold. Do not use acidic water for washes.

-

-

Racemization:

-

Cause: Reaction temperature >80°C or prolonged reaction time.

-

Solution: Switch to the

/2-Chloropyridine activation method (see References).

-

-

Starting Material Remaining:

-

Cause: Inactive

(hydrolyzed). -

Solution: Distill

prior to use or use a fresh bottle.

-

References

-

Bischler-Napieralski Reaction Overview

-

Prevention of Racemization (Modified Conditions)

-

Synthesis of Chiral Dihydroisoquinolines

-

Chiral HPLC Methods for Isoquinolines

- Daicel Chiral Technologies.

-

URL:[Link]

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. collaborate.princeton.edu [collaborate.princeton.edu]

- 3. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]

- 4. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

Application Notes and Protocols: Iridium-Catalyzed Transfer Hydrogenation of Dihydroisoquinolines

Introduction: The Strategic Importance of Tetrahydroisoquinolines and the Elegance of Transfer Hydrogenation

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged motif in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. The efficient and stereoselective synthesis of these structures is, therefore, a critical endeavor for drug development professionals. Among the myriad of synthetic strategies, the asymmetric reduction of the C=N bond in 3,4-dihydroisoquinolines (DHIQs) stands out as one of the most direct and atom-economical approaches.

While direct asymmetric hydrogenation using high-pressure H₂ gas is a powerful technique, iridium-catalyzed transfer hydrogenation (ATH) has emerged as a highly practical and versatile alternative.[1][2] This method utilizes readily available, safe, and often liquid hydrogen donor molecules, such as isopropanol or formic acid, obviating the need for specialized high-pressure equipment.[2][3] Iridium catalysts, particularly those featuring chiral ligands, have demonstrated exceptional efficiency and enantioselectivity in this transformation, making ATH a cornerstone of modern amine synthesis.[4]

This guide provides an in-depth exploration of the iridium-catalyzed transfer hydrogenation of DHIQs. We will delve into the mechanistic underpinnings of this reaction, offer detailed, field-proven protocols, and present a comparative analysis of various catalyst systems to empower researchers in their synthetic campaigns.

Mechanistic Insights: The Catalytic Cycle

The efficacy of iridium-catalyzed transfer hydrogenation hinges on the generation of a reactive iridium-hydride intermediate. The precise mechanism can vary depending on the hydrogen donor and the catalyst structure, but a generally accepted pathway, particularly with formic acid, follows an "outer-sphere" model.[5][6]

The Catalytic Cycle with Formic Acid:

-

Hydride Formation: The catalytic cycle begins with the reaction of the iridium pre-catalyst with the hydrogen donor. In the case of a formic acid/triethylamine (HCOOH/NEt₃) azeotrope, the formate anion coordinates to the iridium center. Subsequent decarboxylation releases CO₂ and generates the key iridium-hydride (Ir-H) species.[3][7]

-

Substrate Protonation: The dihydroisoquinoline substrate is protonated by the acidic component of the hydrogen donor system (e.g., formic acid), forming a more electrophilic dihydroisoquinolinium ion.

-

Hydride Transfer: The nucleophilic Ir-H species then transfers the hydride to the iminium carbon of the activated substrate. This step is typically the rate-determining and enantio-determining step. The transfer occurs in the outer coordination sphere of the metal, meaning the substrate does not directly bind to the iridium center.[5][6] The stereochemical outcome is dictated by the precise orientation of the substrate relative to the chiral catalyst during the hydride delivery.

-

Product Release and Catalyst Regeneration: Upon hydride transfer, the resulting tetrahydroisoquinoline is released, and the iridium catalyst is regenerated, ready to engage in another catalytic cycle.

Below is a visualization of the proposed catalytic cycle for the iridium-catalyzed transfer hydrogenation of a dihydroisoquinoline using formic acid as the hydrogen source.

Caption: Proposed outer-sphere catalytic cycle for Ir-catalyzed transfer hydrogenation.

When using isopropanol as the hydrogen source, the iridium catalyst facilitates a dehydrogenation process to form the Ir-H species and acetone. The reaction often requires a base to deprotonate the isopropanol, facilitating its coordination to the iridium center prior to β-hydride elimination.[8]

Experimental Protocols: A Practical Guide

This section provides a detailed, step-by-step protocol for a typical asymmetric transfer hydrogenation of a 1-substituted-3,4-dihydroisoquinoline.

Materials and Reagents:

-

Iridium Pre-catalyst: e.g., [Ir(COD)Cl]₂ (dichloro(1,5-cyclooctadiene)iridium(I) dimer)

-

Chiral Ligand: e.g., (R,R)-TsDPEN ((R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

-

Substrate: 1-Aryl-3,4-dihydroisoquinoline (e.g., 1-phenyl-3,4-dihydroisoquinoline)

-

Hydrogen Source: Formic acid/triethylamine azeotropic mixture (5:2 molar ratio) or anhydrous isopropanol.

-

Solvent: Anhydrous and degassed dichloromethane (DCM) or acetonitrile.

-

Inert Gas: Argon or Nitrogen.

-

Standard glassware (Schlenk flask or oven-dried reaction vial), magnetic stirrer, and syringe techniques.

Protocol 1: Asymmetric Transfer Hydrogenation using Formic Acid/Triethylamine

-

Catalyst Pre-formation (in situ):

-

In a nitrogen-filled glovebox or under a stream of argon, add [Ir(COD)Cl]₂ (e.g., 0.005 mmol, 1 mol%) and the chiral ligand (e.g., (R,R)-TsDPEN, 0.011 mmol, 2.2 mol%) to a dry Schlenk flask.

-

Add anhydrous, degassed solvent (e.g., DCM, 2.0 mL).

-

Stir the resulting mixture at room temperature for 20-30 minutes. A color change is often observed as the active catalyst forms. Causality: This pre-stirring step is crucial for the formation of the well-defined chiral iridium complex before the introduction of the substrate and hydrogen source.

-

-

Reaction Setup:

-

To the flask containing the activated catalyst, add the 1-aryl-3,4-dihydroisoquinoline substrate (0.5 mmol, 1.0 equiv).

-

Add the formic acid/triethylamine (5:2) mixture (e.g., 5-10 equivalents of formic acid). Insight: The HCOOH/NEt₃ mixture serves as both the hydrogen source and a Brønsted acid to activate the imine substrate. The ratio is critical for maintaining an optimal pH for the reaction.

-

Seal the flask and stir the reaction mixture at the desired temperature (e.g., 25-40 °C).

-

-

Reaction Monitoring:

-